molecular formula C17H13ClN2O2 B5962175 2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5962175
M. Wt: 312.7 g/mol
InChI Key: ZNVSTVFHQHXITL-UHFFFAOYSA-N
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Description

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its complex structure, which includes an amino group, a chloro substituent, a hydroxy group, and a nitrile group attached to a chromene core.

Properties

IUPAC Name

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-9-3-2-4-10(5-9)16-11-6-13(18)14(21)7-15(11)22-17(20)12(16)8-19/h2-7,16,21H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVSTVFHQHXITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromene precursor.

    Nitrile Introduction: The nitrile group is introduced through a reaction with a cyanating agent such as sodium cyanide or potassium cyanide.

    Amino Group Addition: The amino group is added via nucleophilic substitution using an amine source like ammonia or an amine derivative.

    Chloro Substitution: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxy Group Introduction: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Final Assembly: The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium thiolate, ammonia, sodium alkoxide.

    Condensation: Aldehydes, ketones, acid catalysts.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chromenes.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: Used in the development of potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.

    Biological Studies: Investigated for its biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Chemical Biology: Utilized as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, and inflammation.

    Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their activity and downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloro-4H-chromene-3-carbonitrile: Lacks the hydroxy and methylphenyl groups.

    7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile: Lacks the amino and chloro groups.

    2-amino-7-hydroxy-4H-chromene-3-carbonitrile: Lacks the chloro and methylphenyl groups.

Uniqueness

2-amino-6-chloro-7-hydroxy-4-(3-methylphenyl)-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino, chloro, hydroxy, and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

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